O-Desmethyl Mycophenolic Acid is a hydroxybenzoic acid . It is a metabolite of Mycophenolic acid (phase 1 metabolite) . It is also an intermediate in the synthesis of Mycophenolic acid .
The molecular formula of O-Desmethyl Mycophenolic Acid is C16H18O6 . The IUPAC name is (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
The molecular weight of O-Desmethyl Mycophenolic Acid is 306.31 g/mol . Other computed properties include an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 .
O-Desmethyl Mycophenolic Acid is primarily derived from Mycophenolic Acid through metabolic processes in the liver. Mycophenolic Acid itself is a product of the fermentation of specific fungi, including Penicillium species. The compound is classified as an antimetabolite and an immunosuppressant, specifically targeting lymphocyte proliferation by inhibiting nucleotide synthesis pathways.
O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of Mycophenolic Acid. This process typically involves:
In industrial settings, large-scale synthesis often employs optimized conditions to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance reaction efficiency and scalability.
O-Desmethyl Mycophenolic Acid has a molecular formula of CHO and a molecular weight of 288.29 g/mol.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of O-Desmethyl Mycophenolic Acid.
O-Desmethyl Mycophenolic Acid undergoes various chemical reactions:
Each type of reaction requires specific conditions:
O-Desmethyl Mycophenolic Acid primarily exerts its effects by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH), a crucial enzyme in the de novo purine biosynthesis pathway.
O-Desmethyl Mycophenolic Acid has several significant applications:
O-Desmethyl Mycophenolic Acid (chemical name: 6-O-desmethyl-mycophenolic acid; synonym: DM-MPA) is a biotransformation product of the immunosuppressant mycophenolic acid. Its molecular formula is C₁₆H₁₈O₆, with a molecular weight of 306.31 g/mol [1] [5]. Structurally, DM-MPA arises from the demethylation of the 6-methoxy group of mycophenolic acid’s 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl moiety (Fig. 1). This modification replaces a methyl group (–CH₃) with a hydroxyl group (–OH), increasing the metabolite’s polarity and altering its physicochemical behavior [2] [5].
Table 1: Chemical Properties of O-Desmethyl Mycophenolic Acid
Property | Value |
---|---|
Systematic IUPAC Name | 4-[(2E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-2-enoic acid |
Molecular Formula | C₁₆H₁₈O₆ |
Molecular Weight | 306.31 g/mol |
CAS Registry Number | Not specified in sources |
Parent Compound | Mycophenolic Acid (MPA) |
Key Structural Change | Demethylation at C6 position |
The methyl ester derivative of O-Desmethyl Mycophenolic Acid (CAS 33431-38-8; molecular formula C₁₇H₂₀O₆; MW 320.34 g/mol) is documented as a synthetic intermediate during the chemical production of mycophenolic acid [4]. Analytical differentiation between mycophenolic acid and DM-MPA requires high-sensitivity techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their structural similarity and low abundance of the metabolite [6].
DM-MPA is a minor hepatic metabolite of mycophenolic acid, generated primarily via oxidative demethylation mediated by cytochrome P450 enzymes—notably CYP3A4, CYP3A5, and to a lesser extent CYP2C8 [2] [5] [6]. Unlike the dominant glucuronide metabolite (mycophenolic acid glucuronide, MPAG), DM-MPA constitutes a trace component in pharmacokinetic profiles, with plasma concentrations typically <1% of the parent drug [5] [6].
Pharmacological Activity
Pharmacokinetic Significance
Table 2: Pharmacogenomic Factors Influencing DM-MPA Formation and Disposition
Gene | Protein | Genetic Variant | Impact on DM-MPA/Mycophenolic Acid PK |
---|---|---|---|
CYP3A4 | Cytochrome P450 3A4 | Multiple promoter SNPs | Modulates oxidative demethylation rate |
CYP3A5 | Cytochrome P450 3A5 | CYP3A5*3 (loss-of-function) | Reduced DM-MPA formation in 3/3 carriers |
CYP2C8 | Cytochrome P450 2C8 | CYP2C8*3 (rs11572080) | Uncertain; linked to improved renal function |
ABCC2 | Multidrug Resistance-Associated Protein 2 | Haplotype H9 (CGT) | Increased mycophenolic acid clearance, reduced AUC |
The discovery of DM-MPA emerged indirectly from investigations into mycophenolic acid metabolism in the 1990s–2000s. Mycophenolic acid itself was first isolated from Penicillium glaucum cultures in 1896 but gained pharmacological prominence only in the 1990s following the development of mycophenolate mofetil as an immunosuppressant prodrug [2] [5]. As high-performance liquid chromatography (HPLC) and mass spectrometry techniques advanced, researchers began characterizing minor metabolic pathways beyond dominant glucuronidation:
Research focus has shifted toward understanding how genetic variation in CYP enzymes influences metabolite profiles. Studies in kidney transplant recipients (e.g., the DOMINOS trial) examined associations between CYP2C8/CYP3A5 polymorphisms and clinical outcomes, though DM-MPA itself showed no direct clinical correlations due to its minimal abundance [5]. Today, DM-MPA remains a footnote in therapeutic drug monitoring—a testament to the complexity of mycophenolic acid’s metabolic landscape but not a driver of its immunosuppressive effects [2] [5] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0